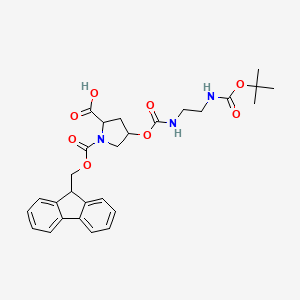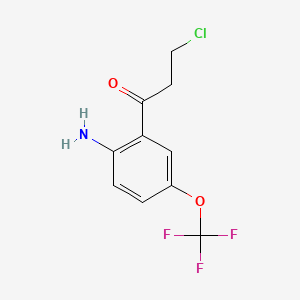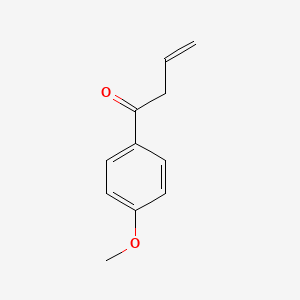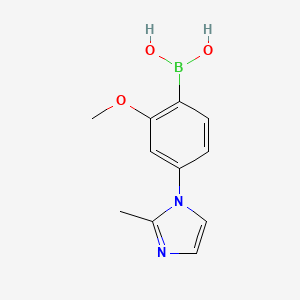
(2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a methoxy group, an imidazole ring, and a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The imidazole ring can be reduced under specific conditions to yield a saturated imidazoline derivative.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
(2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites, such as the hydroxyl groups of serine residues in enzymes. This interaction can inhibit enzyme activity and disrupt biological pathways .
類似化合物との比較
(2-Methoxy-4-(1H-imidazol-1-yl)phenyl)boronic acid: Lacks the methyl group on the imidazole ring.
(2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic ester: Contains an ester group instead of a boronic acid group.
Uniqueness: (2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a methoxy group and a boronic acid group, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C11H13BN2O3 |
|---|---|
分子量 |
232.05 g/mol |
IUPAC名 |
[2-methoxy-4-(2-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-8-13-5-6-14(8)9-3-4-10(12(15)16)11(7-9)17-2/h3-7,15-16H,1-2H3 |
InChIキー |
JEQCLKKEIWOMJH-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2C)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
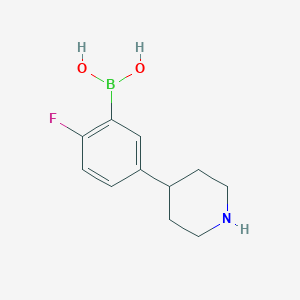
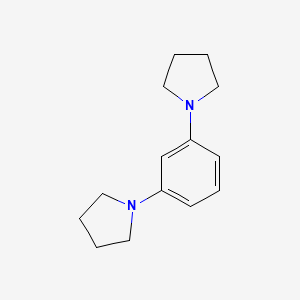
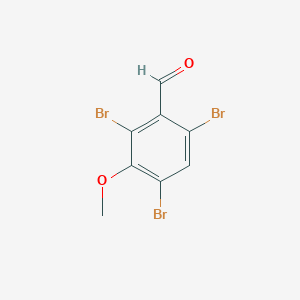
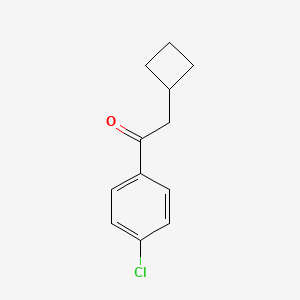
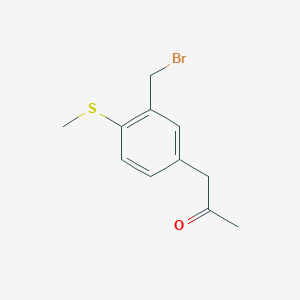
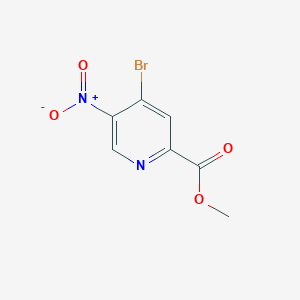

![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)

